
5-(2-furyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, commonly known as FDPP, is a pyrazoline derivative that has gained significant interest in scientific research due to its potential pharmacological properties. FDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of FDPP is not fully understood, but several studies have suggested that its pharmacological activities are mediated through the modulation of various signaling pathways. For instance, FDPP has been reported to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. FDPP also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
FDPP has been shown to exert various biochemical and physiological effects. For instance, FDPP has been reported to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress and lipid peroxidation, respectively. Additionally, FDPP has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. FDPP has also been reported to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Advantages and Limitations for Lab Experiments
FDPP has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, one of the limitations of FDPP is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of FDPP is not fully understood, which can limit its potential applications.
Future Directions
There are several future directions for FDPP research, including the development of more efficient synthesis methods, the investigation of its potential applications in various diseases, and the elucidation of its mechanism of action. Additionally, the development of FDPP analogs with improved solubility and bioavailability could enhance its pharmacological properties and widen its potential applications.
Conclusion:
In conclusion, FDPP is a pyrazoline derivative that has gained significant interest in scientific research due to its potential pharmacological properties. FDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. FDPP exhibits potent antioxidant, anti-inflammatory, and anticancer activities and has several advantages for lab experiments. However, the poor solubility of FDPP and the limited understanding of its mechanism of action are some of the limitations of its potential applications. Further research is needed to fully elucidate the pharmacological properties of FDPP and its potential applications in various diseases.
Synthesis Methods
FDPP can be synthesized using different methods, including the reaction of chalcones with hydrazine hydrate and the reaction of 1-phenyl-3-(2-furyl)-2-propen-1-one with phenylhydrazine. The latter method is the most common and involves the condensation of 1-phenyl-3-(2-furyl)-2-propen-1-one with phenylhydrazine in ethanol under reflux conditions. The product is then recrystallized from ethanol to obtain pure FDPP.
Scientific Research Applications
FDPP has been studied for its potential pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. Several studies have reported that FDPP exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. FDPP has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, FDPP has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
3-(furan-2-yl)-2,5-diphenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-3-8-15(9-4-1)17-14-18(19-12-7-13-22-19)21(20-17)16-10-5-2-6-11-16/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKDQJSXKQUIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340107 |
Source


|
| Record name | 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2755-71-7 |
Source


|
| Record name | 5-(furan-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

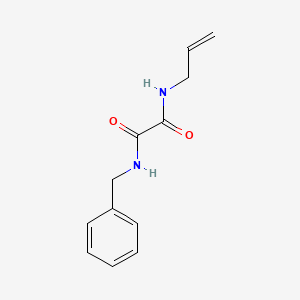

![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
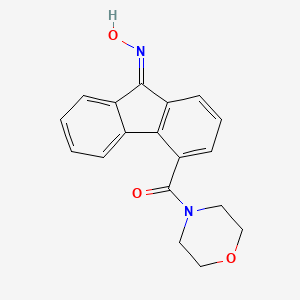
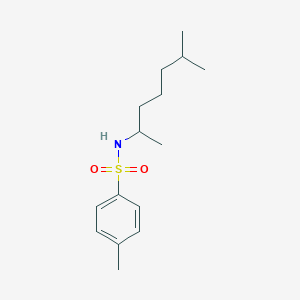
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
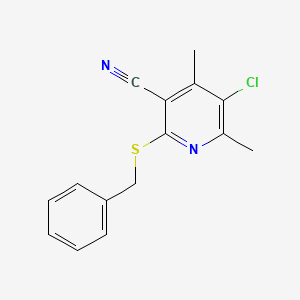

methanone](/img/structure/B5917963.png)
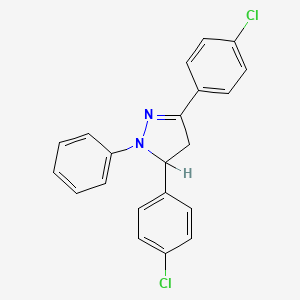

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)